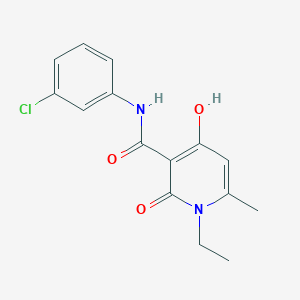
N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamid e
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide” is a compound that falls under the category of quinazolines . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This compound is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include being a light yellow solid with a melting point of 79–80 °C . The IR (KBr, cm −1) is 3442, 3057, 2917, 1700, 1643, 1571, 1472, 1387, 1059, 995, 874, 728 . The 1 H NMR (400 MHz, CDCl 3) is δ (ppm) 2.12 (s, 3H, CH 3), 2.67 (s, 3H, CH 3), 4.69 (d, J = 5.6 Hz, CH 2), 5.68 (s, 1H, CH), 7.26–7.31 (m, 2H, ArH), 7.34 (d, J = 6.8 Hz, 1H, ArH), 7.39 (t, J = 7.6 Hz, 2H, ArH), 14.54 (s, 1H, OH) . The HRMS calculated for C 15 H 15 NO 3 [M + ] is 257.1052 .科学的研究の応用
Antimicrobial Activity
The research into compounds similar to N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide has shown potential antimicrobial activity. Studies have synthesized series of related compounds tested for in vitro antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. These compounds' structures were elucidated through IR, 1H NMR, 13C NMR, and Mass spectra, indicating their potential as antimicrobial agents Desai, Dodiya, & Shihora, 2011.
Anticonvulsant Properties
Another area of research has focused on the anticonvulsant properties of compounds structurally related to N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide. The crystal structures of certain anticonvulsant enaminones have been determined, showcasing the importance of hydrogen bonding in their effectiveness. The studied compounds, including variations with different phenyl and pyridinyl groups, adopt specific conformations that may contribute to their anticonvulsant properties Kubicki, Bassyouni, & Codding, 2000.
Anti-Inflammatory Effects
Research has also explored the anti-inflammatory effects of related compounds, such as those acting on peripheral benzodiazepine receptors. Studies have demonstrated that certain ligands can inhibit oedema formation in mice, suggesting a potential mechanism for anti-inflammatory properties. These findings indicate the broader pharmacological potential of compounds within this chemical family, including N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide, in treating inflammation Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999.
Synthesis and Characterization
The synthesis and characterization of compounds similar to N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide have been detailed in various studies. These compounds, including various hydroxy, methyl, and chloro substituents, have been synthesized and characterized through different analytical methods. Such research contributes to understanding the chemical properties and potential applications of these compounds in pharmaceutical and chemical research Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009.
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s molecular weight (232666) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular level.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-18-9(2)7-12(19)13(15(18)21)14(20)17-11-6-4-5-10(16)8-11/h4-8,19H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAJKZQRFCZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(=O)NC2=CC(=CC=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

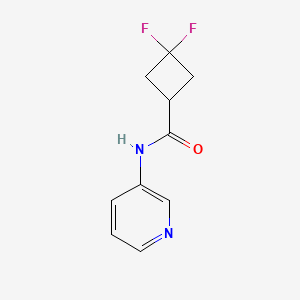
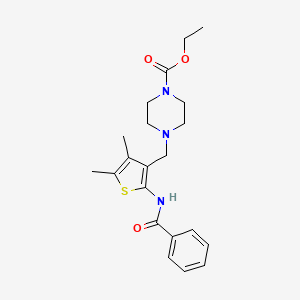
![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)
![N-Methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine](/img/structure/B2898165.png)


![2-[4-[[4-(Cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile](/img/structure/B2898170.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)
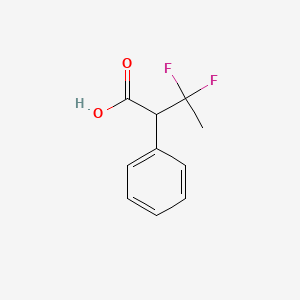
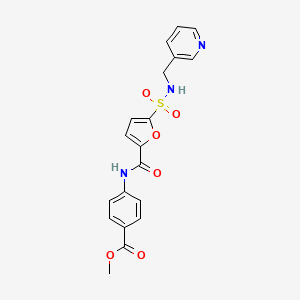

![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)
![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)